molecular formula C8H9NO3 B6145421 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid CAS No. 2168128-73-0

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid

Cat. No.: B6145421
CAS No.: 2168128-73-0
M. Wt: 167.2
InChI Key:
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Description

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3. It is characterized by the presence of a pyrrole ring attached to an oxetane ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with an oxetane derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and scalability. The use of automated systems and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrrole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions result in various substituted pyrrole derivatives .

Scientific Research Applications

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-1-yl)propanoic acid
  • 3-(1H-pyrrol-1-yl)butanoic acid
  • 3-(1H-pyrrol-1-yl)pentanoic acid

Uniqueness

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

2168128-73-0

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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